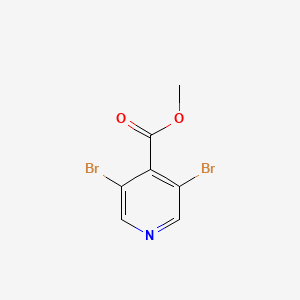
Methyl 2-bromo-4-(trifluoromethyl)benzoate
Übersicht
Beschreibung
Methyl 2-bromo-4-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C9H6BrF3O2 . It is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound is a liquid .
Molecular Structure Analysis
The molecular weight of Methyl 2-bromo-4-(trifluoromethyl)benzoate is 283.04 g/mol . The InChI code for this compound is 1S/C9H6BrF3O2/c1-15-8(14)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3 .Physical And Chemical Properties Analysis
Methyl 2-bromo-4-(trifluoromethyl)benzoate has a molecular weight of 283.04 g/mol . It has a topological polar surface area of 26.3 Ų . The compound is a liquid .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Methyl 2-bromo-4-(trifluoromethyl)benzoate: is a valuable reagent in organic synthesis. Its utility lies in the introduction of the trifluoromethyl group into organic molecules, which can significantly alter the chemical and physical properties of the compounds. This compound can be used to synthesize various aromatic compounds, where the trifluoromethyl group can increase the compound’s metabolic stability and lipophilicity, making it particularly useful in the development of pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, Methyl 2-bromo-4-(trifluoromethyl)benzoate serves as a precursor for the synthesis of many bioactive molecules. The trifluoromethyl group is a common moiety in many drugs due to its ability to improve binding affinity and selectivity towards biological targets. Researchers utilize this compound to create novel drug candidates that can be tested for therapeutic efficacy against various diseases .
Material Science
The compound finds applications in material science, particularly in the development of polymers and coatings. The incorporation of a trifluoromethyl group can enhance the material’s resistance to degradation, thermal stability, and hydrophobicity. This makes Methyl 2-bromo-4-(trifluoromethyl)benzoate an important component in the synthesis of advanced materials for industrial applications .
Agricultural Chemistry
In the field of agricultural chemistry, Methyl 2-bromo-4-(trifluoromethyl)benzoate is used to synthesize agrochemicals such as pesticides and herbicides. The trifluoromethyl group can confer increased potency and longevity to these compounds, making them more effective in protecting crops from pests and diseases .
Analytical Chemistry
This compound is also used in analytical chemistry as a derivatization agent. It can be used to modify other compounds, enhancing their detection and quantification using various analytical techniques such as chromatography and mass spectrometry. This is particularly useful in the analysis of complex biological samples where precise measurements are critical .
Environmental Science
Lastly, Methyl 2-bromo-4-(trifluoromethyl)benzoate has applications in environmental science. Researchers can use it to study the environmental fate of fluorinated compounds, which are of interest due to their persistence and potential bioaccumulation. Understanding the behavior of such compounds in the environment is essential for assessing their impact and for the development of strategies to mitigate any potential risks .
Safety and Hazards
Methyl 2-bromo-4-(trifluoromethyl)benzoate is considered hazardous . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and evacuating personnel to safe areas .
Wirkmechanismus
Mode of Action
It’s known that the compound contains a trifluoromethyl group, which can influence its reactivity and interactions with other molecules .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a type of carbon-carbon bond-forming reaction .
Eigenschaften
IUPAC Name |
methyl 2-bromo-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-15-8(14)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSKYELSIMPUNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673197 | |
| Record name | Methyl 2-bromo-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-4-(trifluoromethyl)benzoate | |
CAS RN |
1214334-90-3 | |
| Record name | Methyl 2-bromo-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-bromo-4-(trifluoromethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8-Ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B1420792.png)
![2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B1420793.png)

![3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid](/img/structure/B1420796.png)


![2-[(4-nitro-1H-pyrazol-3-yl)thio]-1,3-benzothiazole](/img/structure/B1420800.png)